molecular formula C14H23NO4 B2971996 rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid CAS No. 2307710-65-0

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid

Cat. No. B2971996
M. Wt: 269.341
InChI Key: AIBSQHAPZPSICF-QRHSGQBVSA-N
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Description

Compounds like this one are typically part of the larger family of organic compounds. They often contain functional groups like carboxylic acids and esters, which can participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such compounds typically involves organic chemistry techniques. The exact method would depend on the specific structure of the compound and the starting materials available.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products formed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, and solubility, as well as studying its reactivity with other chemicals.


Scientific Research Applications

Synthetic and Structural Chemistry

Research in synthetic and structural chemistry involving similar compounds has led to the development of enantiomerically pure substances and their derivatives. For example, the synthesis of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives involved diastereoselective alkylation using tert-butyl bromoacetate, highlighting the importance of stereochemistry in the synthesis of complex molecules (Gardner et al., 2002). Such research underscores the significance of stereochemical considerations in the synthesis of biologically active compounds and materials with specific functional properties.

Materials Science

Compounds with structures similar to "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid" have been explored in materials science for their unique properties. The study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, for instance, has provided insights into the diastereoselectivity of Mukaiyama crossed-aldol-type reactions, which are relevant in the synthesis of polymers and other advanced materials (Vallat et al., 2009).

Catalysis

Research has also delved into the catalytic properties of related compounds. For example, studies on charged, neutral diastereoisomeric diruthenium(III) complexes with tert-butyl or isopropyl groups have contributed to our understanding of catalytic processes involving electron transfer reactions (Roy et al., 2012). This research is pivotal for developing new catalytic systems for industrial and pharmaceutical applications.

Drug Synthesis

In the context of drug synthesis, intermediates similar to "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid" play a crucial role. For instance, the production of cephalosporin drugs involves intermediates like 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, highlighting the importance of such compounds in the synthesis of antibiotics and other therapeutic agents (Sun Na-na, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal.


Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its chemical behavior, or research into potential uses in fields like medicine or materials science.


Please note that this is a general overview and the specific details would depend on the exact nature of the compound . For more detailed information, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSQHAPZPSICF-QRHSGQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid

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